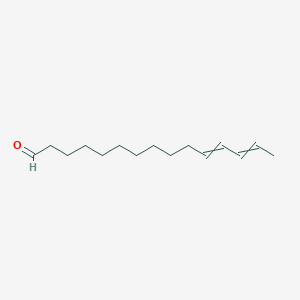
Pentadeca-11,13-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadeca-11,13-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the 11th and 13th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadeca-11,13-dienal can be synthesized through various methods, including olefin metathesis reactions. Olefin metathesis is a powerful and versatile reaction that allows the formation of new carbon-carbon double bonds by the exchange of alkylidene groups between alkenes. This reaction is typically catalyzed by transition metal complexes, such as Grubbs catalysts .
Industrial Production Methods
In industrial settings, this compound can be produced from natural precursors like cardanol, which is derived from cashew nut shell liquid. The olefin metathesis reaction on cardanol, which contains multiple unsaturated phenolic compounds, is an important method for synthesizing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadeca-11,13-dienal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pentadeca-11,13-dienal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pentadeca-11,13-dienal involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadeca arginate:
BPC-157: Another peptide known for its healing properties and used in musculoskeletal soft tissue healing.
Uniqueness
Pentadeca-11,13-dienal is unique due to its specific structure and the presence of two double bonds, which confer distinct chemical reactivity and biological activity. Unlike peptides like pentadeca arginate and BPC-157, this compound is an aldehyde, which allows it to participate in a different set of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
123350-53-8 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
pentadeca-11,13-dienal |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-5,15H,6-14H2,1H3 |
InChI-Schlüssel |
RUZLENSCIVMFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)


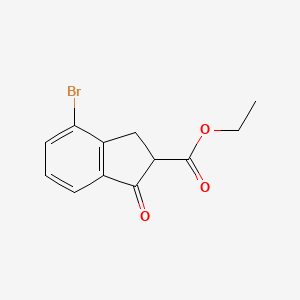
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
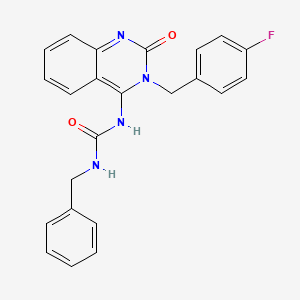
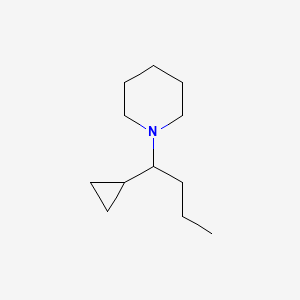
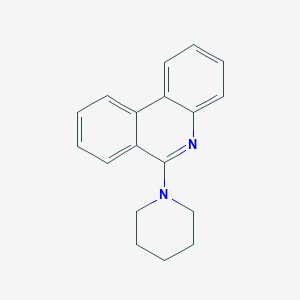
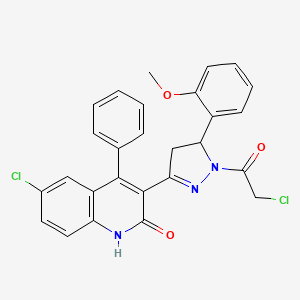

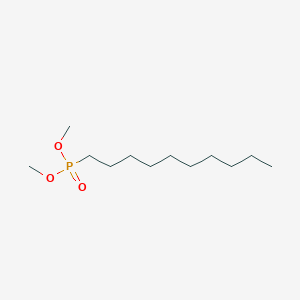
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

